ent-Dorzolamide hydrochloride

Overview

Description

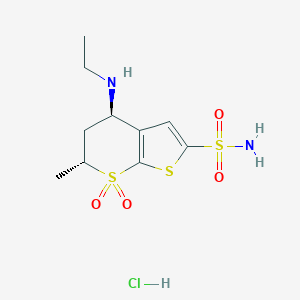

ent-Dorzolamide hydrochloride is the enantiomer of dorzolamide hydrochloride, a carbonic anhydrase inhibitor primarily used to treat glaucoma and ocular hypertension by reducing intraocular pressure . Dorzolamide hydrochloride’s active form is the (4S,6S)-enantiomer, while ent-dorzolamide corresponds to the (4R,6R)-configuration, classified as a critical impurity requiring stringent control in pharmaceutical formulations . The United States Pharmacopeia (USP) designates this enantiomer as "Dorzolamide Hydrochloride Related Compound A" and specifies storage conditions (tightly sealed containers in cool environments) to ensure stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-Dorzolamide hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]thiopyran core, followed by the introduction of the ethylamino and sulfonamide groups. Common reagents used in these reactions include sulfur-containing compounds, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ent-Dorzolamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or thiolates are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ophthalmology

Dorzolamide hydrochloride is predominantly recognized for its ocular applications. It is formulated as a 2% ophthalmic solution and has been shown to effectively lower IOP when administered three times daily. Clinical studies indicate that dorzolamide can reduce IOP by approximately 4 to 6 mm Hg at peak times (2 hours post-dose) and 3 to 4.5 mm Hg at trough (8 hours post-dose) .

Clinical Efficacy

- Adjunctive Therapy : Dorzolamide is often used in conjunction with beta-blockers to enhance IOP control. It has demonstrated additive effects when combined with other ocular hypotensive agents, making it a valuable option for patients who do not achieve adequate control with monotherapy .

- Safety Profile : Compared to oral carbonic anhydrase inhibitors, dorzolamide has a favorable safety profile, with fewer systemic side effects. Common local side effects include transient burning or stinging upon instillation and a bitter taste .

Visual Function Studies

Research has explored the impact of dorzolamide on visual function under various physiological conditions. A study involving normal subjects indicated that dorzolamide treatment significantly enhanced contrast sensitivity during both hypercapnia and hypocapnia, suggesting potential benefits beyond mere IOP reduction .

Key Findings

- Contrast Sensitivity : The study found that dorzolamide could mitigate decreases in contrast sensitivity associated with hyperventilation and carbon dioxide inhalation, indicating its potential role in improving visual performance under stress conditions .

Research on Ocular Tissues

Investigations into the effects of dorzolamide on ocular tissues have shown that it rapidly suppresses carbonic anhydrase activity, which may have implications for understanding its mechanism of action and optimizing therapeutic strategies .

Combination Therapies

Dorzolamide is frequently studied in combination with other medications, such as timolol maleate. Clinical trials have confirmed that fixed combinations of dorzolamide-timolol are both safe and effective for managing glaucoma and ocular hypertension, providing enhanced therapeutic outcomes compared to monotherapy .

Comparative Data Table

| Application Area | Dosage Form | Efficacy | Side Effects |

|---|---|---|---|

| Ophthalmology | 2% Ophthalmic Drops | Lowers IOP by 4-6 mm Hg | Bitter taste, transient burning |

| Visual Function Studies | Topical Application | Enhances contrast sensitivity | Minimal local irritation |

| Combination Therapy | Fixed Combination | Safe and effective in glaucoma | Similar to individual components |

Case Studies and Clinical Insights

Several case studies have documented the efficacy of dorzolamide in real-world settings:

- A study comparing dorzolamide with timolol showed that while both were effective in lowering IOP, dorzolamide provided significant benefits for patients intolerant to beta-blockers due to its different mechanism of action .

- In patients with advanced glaucoma, dorzolamide was noted to be a critical adjunct therapy that helped maintain vision while minimizing the risk of systemic side effects associated with other treatments .

Mechanism of Action

The mechanism by which ent-Dorzolamide hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Dorzolamide Hydrochloride vs. ent-Dorzolamide Hydrochloride

- Structural Relationship : Both compounds share the same molecular formula (C10H16N2O4S3·HCl) but differ in stereochemistry at the 4- and 6-positions. Dorzolamide’s (4S,6S)-configuration confers carbonic anhydrase inhibitory activity, whereas the (4R,6R)-enantiomer (ent-dorzolamide) lacks therapeutic efficacy .

- Pharmacological Impact : ent-Dorzolamide is pharmacologically inert but critical as an impurity. Its presence above 0.5% can compromise drug safety and efficacy, necessitating strict quality control .

Dorzolamide Hydrochloride Related Compound A

- Identity: Synonymous with this compound, this compound is the primary enantiomeric impurity in dorzolamide formulations. The USP monograph details its isolation using ethyl acetate extraction and derivatization with (S)-1-phenylethyl isocyanate for chiral resolution .

- Analytical Methods : HPLC with UV detection (254 nm) and chiral columns are employed, achieving a resolution limit of ≤0.5% .

Comparison with Other Hydrochloride-Based Compounds

Famotidine Hydrochloride

- Role : An H2-receptor antagonist for gastric acid suppression.

- Impurity Profile : Unlike dorzolamide, famotidine’s impurities include degradation products (e.g., sulfoxide derivatives) rather than enantiomers. Dissolution kinetics follow zero-order or Higuchi models, distinct from dorzolamide’s chiral-specific assays .

Pioglitazone Hydrochloride

- Impurity Analysis: Uses reverse-phase HPLC for quantifying related substances (e.g., oxidation byproducts).

Amitriptyline Hydrochloride

- Stability Testing: Focuses on solution stability under varying pH and temperature conditions. Impurities include nortriptyline (a demethylated metabolite), analyzed via RP-HPLC with accuracy ≥98% .

Analytical Methodologies: Cross-Compound Comparison

Regulatory and Commercial Considerations

Biological Activity

ent-Dorzolamide hydrochloride, a derivative of dorzolamide, is a carbonic anhydrase inhibitor primarily investigated for its potential therapeutic applications in treating ocular hypertension and glaucoma. This compound exhibits significant biological activity, influencing various physiological processes, particularly in the eye. The following article presents an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique thieno[2,3-b]thiopyran structure. This structure contributes to its chemical reactivity and biological properties. The compound's synthesis involves several key steps:

- Formation of the Thieno[2,3-b]thiopyran Core

- Introduction of the Ethylamino Group

- Sulfonamide Formation

- Hydrochloride Formation

These synthetic routes yield a compound with distinct inhibitory effects on carbonic anhydrase isoenzymes, particularly isoenzymes II and IV.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrase enzymes. This inhibition leads to decreased aqueous humor production in the eye, thereby lowering intraocular pressure (IOP). The compound's selectivity for specific isoenzymes (IC50 values: II - 0.18 nM; IV - 6.9 nM; I - 600 nM) indicates its potential for targeted therapeutic applications without significant systemic effects .

Antihypertensive Effects

Numerous studies have demonstrated the efficacy of this compound in reducing IOP in patients with open-angle glaucoma and ocular hypertension:

In clinical trials, dorzolamide administered three times daily resulted in significant reductions in IOP, comparable to other treatments like timolol and betaxolol .

Safety Profile

The safety profile of this compound has been extensively evaluated. A four-week study indicated that the compound was well tolerated with minimal adverse effects. Common ocular side effects included burning/stinging sensations and blurred vision, but these were generally mild and did not lead to significant discontinuation rates .

Case Studies

- Ocular Hypertension Management : A study involving 355 patients demonstrated that the fixed combination of dorzolamide/timolol provided superior IOP reduction compared to monotherapy with either agent alone. After three months, the mean IOP reduction achieved with the fixed combination was statistically greater than that achieved with either monotherapy .

- Long-Term Efficacy : In a one-year Phase III clinical study, this compound maintained its efficacy over time, demonstrating consistent IOP lowering effects without significant changes in systemic health parameters .

Comparative Analysis with Similar Compounds

ent-Dorzolamide can be compared with other carbonic anhydrase inhibitors based on their efficacy and safety profiles:

| Compound | IC50 (Isoenzyme II) | IC50 (Isoenzyme IV) | Efficacy (IOP Reduction) |

|---|---|---|---|

| ent-Dorzolamide | 0.18 nM | 6.9 nM | Significant |

| Dorzolamide | 0.18 nM | 6.9 nM | Comparable |

| Brinzolamide | 0.4 nM | 12 nM | Moderate |

While ent-Dorzolamide shares similar properties with dorzolamide, its unique ethylamino substitution may impart distinct pharmacological advantages.

Q & A

Q. How to determine the enantiomeric purity of ent-Dorzolamide hydrochloride in pharmaceutical formulations?

Basic Research Question

Enantiomeric purity is critical due to stereospecific activity. Use chiral HPLC with a validated method:

- Chromatographic System : Utilize a chiral stationary phase (e.g., cellulose-based column) with a mobile phase comprising a variable mixture of Solution A (aqueous buffer) and Solution B (organic modifier) as per USP guidelines. Adjust flow rates to achieve baseline separation .

- Reference Standards : Compare retention times with USP Dorzolamide Hydrochloride Reference Standard (RS), which specifies the (4S,6S)-configuration. System suitability criteria include resolution ≥2.0 between enantiomers .

Q. What validated analytical methods quantify this compound in ophthalmic solutions?

Basic Research Question

USP monographs prescribe reverse-phase HPLC:

- Assay Preparation : Dissolve 60 mg of sample in Solution A (e.g., phosphate buffer, pH 3.0), dilute to 100 mL, and filter.

- Detection : UV at 254 nm. Quantify against a standard curve (0.6 mg/mL USP RS) with ≤2% RSD for precision . Adjust column temperature to 30°C if peak tailing occurs .

Q. How to design stability-indicating assays for this compound under varying pH and temperature?

Advanced Research Question

Forced degradation studies under stress conditions:

- Acidic/alkaline hydrolysis : Incubate samples at 0.1N HCl/NaOH (40°C, 24 hrs). Monitor sulfonamide bond cleavage via HPLC.

- Oxidative stress : Treat with 3% H₂O₂ (room temperature, 6 hrs). Degradation products (e.g., sulfonic acid derivatives) are resolved using gradient elution .

- Thermal stability : Store at 40°C/75% RH for 6 months. Use mass spectrometry to identify degradation pathways .

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

Advanced Research Question

Evaluate methodological variability:

- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or temperature (25°C vs. 37°C) alter protein binding and activity. Standardize using USP-recommended buffers .

- Cell models : Primary vs. immortalized cells may show divergent responses. Validate using USP RS and report cell passage numbers .

Q. What parameters ensure accurate preparation of this compound reference standards?

Basic Research Question

Critical parameters include:

- Weighing precision : Use calibrated microbalances (±0.01 mg accuracy).

- Solubility : Dissolve in degassed Solution A to prevent oxidation.

- Storage : Aliquot standards in amber vials at +4°C; avoid freeze-thaw cycles to prevent hydrolysis .

Q. How to mitigate interference from degradation products during HPLC analysis?

Advanced Research Question

Optimize chromatographic conditions:

- Gradient elution : Increase organic phase (Solution B) from 20% to 50% over 15 minutes to resolve degradation peaks.

- Column selection : Use C18 columns with 3 µm particle size for higher efficiency. Validate specificity using spiked degradation samples .

Q. How to validate UV-spectrophotometric methods for this compound with excipients?

Basic Research Question

Validate specificity via:

- Spectral overlap analysis : Scan excipients (e.g., benzalkonium chloride) and API from 200–400 nm. Use derivative spectroscopy (2nd order) to eliminate interference .

- Recovery studies : Spike known concentrations into placebo matrices; recovery should be 98–102% .

Q. How to optimize solid-state characterization for polymorph detection?

Advanced Research Question

Combine techniques:

- XRPD : Identify crystalline vs. amorphous forms. Use USP RS as a reference pattern.

- DSC : Monitor endothermic peaks (melting point ~280°C) and exothermic events (decomposition).

- Dynamic vapor sorption : Assess hygroscopicity, which influences stability .

Q. Recommended storage conditions for long-term stability studies?

Basic Research Question

- Anhydrous form : Store in sealed, desiccated containers at +4°C; avoid exposure to light .

- Solutions : Prepare fresh daily or aliquot and store at -20°C (≤1 month) to prevent hydrolysis .

Q. How to conduct forced degradation studies for major degradation pathways?

Advanced Research Question

Protocol includes:

Properties

IUPAC Name |

(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUSFPMRGDLAG-CIRBGYJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.